N-Hydroxythalidomide
Descripción
N-Hydroxythalidomide is a structural derivative of thalidomide (C₁₃H₁₀N₂O₄), where a hydroxyl group (-OH) is introduced to the glutarimido ring nitrogen (Figure 1) . Unlike thalidomide, which is infamous for its teratogenicity in humans, N-hydroxythalidomide demonstrated enhanced teratogenic effects in chicken embryos (28–46% malformations vs. 20–23% for thalidomide) .
Propiedades
Número CAS |
126663-38-5 |
|---|---|
Fórmula molecular |
C13H10N2O5 |
Peso molecular |
274.23 g/mol |
Nombre IUPAC |
2-(1-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H10N2O5/c16-10-6-5-9(13(19)15(10)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9,20H,5-6H2 |
Clave InChI |
ATCLIPYVSYRXGS-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)O |
SMILES canónico |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)O |
Sinónimos |
N-hydroxythalidomide |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Thalidomide (C₁₃H₁₀N₂O₄)
- Structural Differences : Thalidomide contains a phthalimide and glutarimide ring without hydroxylation.
- Pharmacological Effects: Known for immunomodulatory and anti-angiogenic properties but carries severe teratogenic risks in humans .
- Species-Specific Activity : Teratogenic in humans and rabbits but less potent in chicken embryos compared to N-hydroxythalidomide .
N-Methoxythalidomide (Compound 44)
- Structural Differences : Methoxy (-OCH₃) group replaces the hydroxyl in N-hydroxythalidomide.
- Stability : The methoxy group may reduce metabolic activation, contrasting with N-hydroxythalidomide’s reactivity .
Thalidomide Analogs with Modified Phthalimide Rings
- Examples : Compounds 33–48 () retain the phthalimide ring but alter the glutarimide moiety.
- Activity: Most are non-teratogenic in rabbits. Notably, compounds 36 and 37 are used as pesticides, highlighting reduced toxicity in this subclass .
Thalidomide-Linker Derivatives (e.g., Thalidomide-O-amido-PEG1-C2-NH₂ hydrochloride)
- Structural Differences : Incorporate polyethylene glycol (PEG) or alkyl chains for drug delivery applications.
- Function: Used in nanotechnology and targeted drug release; molecular weight (454.86 g/mol) and solubility differ significantly from N-hydroxythalidomide .
Key Comparative Data
Table 1: Teratogenicity and Structural Comparison
| Compound | Species Tested | Teratogenic Activity | Key Structural Feature |
|---|---|---|---|
| Thalidomide | Human, Rabbit, Chicken | High (human/rabbit) | Phthalimide + glutarimide |
| N-Hydroxythalidomide | Rabbit, Chicken | High (chicken only) | Glutarimide N-hydroxylation |
| N-Methoxythalidomide | Rabbit | Inactive | Glutarimide N-methoxylation |
| Thalidomide-PEG1-C2-NH₂ | In vitro studies | Non-teratogenic | PEG linker + amine functionalization |
Mechanistic Insights and Stability
- In Vitro Stability : highlights comparative studies on N-hydroxythalidomide’s stability, suggesting its reactivity differs from analogs like N-methoxythalidomide.
- Species Discrepancies : Higher teratogenicity in chicken embryos vs. rabbits underscores the role of metabolic pathways and embryonic receptor interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
